Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-
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Overview
Description
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. The presence of both a methylsulfonyl group and a trifluoromethyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with α-haloketones in the presence of a base to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the pyridine ring, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiazole or pyridine derivatives, and various substituted thiazolo[4,5-b]pyridine compounds.
Scientific Research Applications
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)thiazole: Lacks the methylsulfonyl group, resulting in different chemical properties.
6-(Trifluoromethyl)pyridine: Lacks the thiazole ring, leading to different reactivity and applications.
2-(Methylsulfonyl)thiazole: Lacks the trifluoromethyl group, affecting its biological activity and chemical stability.
Uniqueness
2-(Methylsulfonyl)-6-(trifluoromethyl)thiazolo[4,5-b]pyridine is unique due to the combination of the methylsulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H5F3N2O2S2 |
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Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-methylsulfonyl-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O2S2/c1-17(14,15)7-13-6-5(16-7)2-4(3-12-6)8(9,10)11/h2-3H,1H3 |
InChI Key |
STXYTNSELXYRKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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